
1,1-Bis(trifluoromethyl)-cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trifluoromethyl)-cyclopropane: is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Bis(trifluoromethyl)-cyclopropane can be synthesized through a solvent-controlled base-free synthesis involving a [2 + 1] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cyclopropane product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of fluorinated reagents and controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and high-pressure reactors may also be employed to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis(trifluoromethyl)-cyclopropane undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2 + 1] and [3 + 2] cycloaddition reactions, forming cyclopropanes and pyrazolines.
Substitution Reactions: It can react with nucleophiles to form substituted products, such as isocyanates, carbamates, and ureas.
Common Reagents and Conditions:
Cycloaddition Reactions: 2,2,2-Trifluorodiazoethane is commonly used as a reagent in cycloaddition reactions, with solvents like N,N-dimethylacetamide (DMAc) and 1,2-dichloroethane (DCE) influencing the product formation.
Substitution Reactions: Reagents such as alcohols, phenols, and amines are used in substitution reactions to form various derivatives.
Major Products Formed:
Cyclopropanes and Pyrazolines: Formed through cycloaddition reactions.
Isocyanates, Carbamates, and Ureas: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1,1-Bis(trifluoromethyl)-cyclopropane has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Agrochemicals: Used in the development of herbicides and pesticides due to its stability and effectiveness.
Materials Science: Incorporated into polymers and advanced materials to improve their thermal and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclopropane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups. These groups influence the reactivity of the cyclopropane ring, making it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups stabilize the transition state and facilitate the formation of new bonds .
Comparación Con Compuestos Similares
1,1-Bis(trifluoromethyl)ethene: Another fluorinated compound with similar reactivity and applications.
Bis(trifluoromethyl)peroxide: Used as a radical initiator in polymerization reactions.
Uniqueness: 1,1-Bis(trifluoromethyl)-cyclopropane is unique due to its cyclopropane ring structure, which imparts strain and reactivity that is not present in linear or planar fluorinated compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propiedades
IUPAC Name |
1,1-bis(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAPPQJTUDJLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
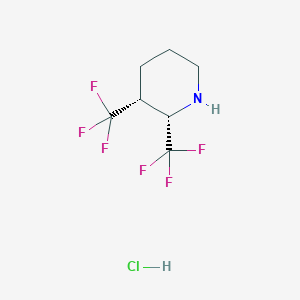
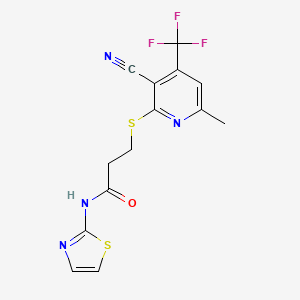
![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)
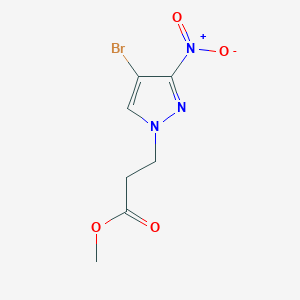
![2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2562773.png)
![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)
![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)
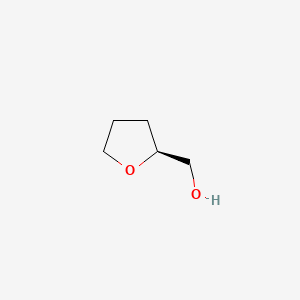
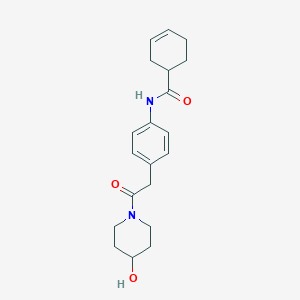
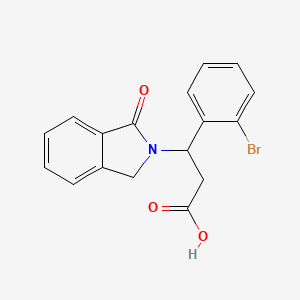
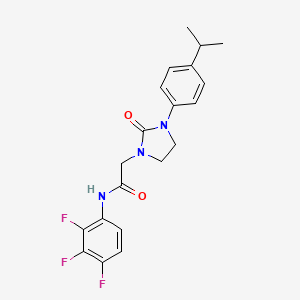

![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)
